2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C14H9F3N2O |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
4-phenyl-2-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-8-11-10(6-7-18-13(11)19-12)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChI Key |
FVIVUIZCIRPXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(NC3=NC=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Directed Bromination Using Tosyl Protection
Protecting the pyrrole NH with tosyl chloride (Scheme 1A) enables regioselective bromination at position 2. In a representative procedure from:
-
Tosylation : 1H-pyrrolo[2,3-b]pyridine (10 mmol) reacts with tosyl chloride (12 mmol) in dichloromethane/6N NaOH (1:1 v/v) with tetrabutylammonium hydrogen sulfate (cat.) for 1 h at 0°C→RT.
-
Bromination : NBS (11 mmol) and triethylamine (12 mmol) in THF (20 mL) at RT for 4 h yields 2-bromo-1-tosyl-pyrrolo[2,3-b]pyridine (78% yield).
Key Insight : Tosyl protection prevents N–H interference and directs electrophiles to the electron-rich pyrrole C2 position.
Iodination via N-Iodosuccinimide (NIS)
Source reports iodination of analogous azaindoles using NIS (1.1 eq) in DMF at 50°C for 6 h, achieving 85% yield for 3-iodo derivatives. Adaptation to position 2 requires:
-
Protection : Tosyl or SEM groups enhance iodination regioselectivity.
-
Optimization : Screening polar aprotic solvents (DMF, DMSO) and temperatures (25–80°C) improves positional control.
| Component | Quantity | Role |
|---|---|---|
| 4-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine | 5.0 g (25.4 mmol) | Electrophilic partner |
| Phenylboronic acid | 3.7 g (30.5 mmol) | Nucleophile |
| Pd(dppf)Cl2 | 1.04 g (1.27 mmol) | Catalyst |
| K2CO3 | 10.5 g (76.1 mmol) | Base |
| Solvent | Dioxane/H2O (2.5:1) | Reaction medium |
Procedure :
-
Heat mixture at 80°C under N2 for 16 h.
-
Acidify with 6N HCl, extract with EtOAc, dry over Na2SO4.
-
Isolate 4-phenyl-1-tosyl-pyrrolo[2,3-b]pyridine (68% yield).
Copper-Mediated Trifluoromethoxylation
Reaction Optimization
Replacing 2-bromo or 2-iodo substituents with OCF3 employs CuI/TMEDA catalysis:
-
Substrate : 2-Iodo-4-phenyl-1-tosyl-pyrrolo[2,3-b]pyridine (1 eq).
-
Reagents : AgOCF3 (3 eq), CuI (0.2 eq), TMEDA (0.4 eq) in DMF.
-
Conditions : 110°C, 24 h under N2.
Yield : 42% after column chromatography (SiO2, hexane/EtOAc 4:1).
Deprotection
Cleavage of the tosyl group follows’s method:
-
Basic hydrolysis : 2-(Trifluoromethoxy)-4-phenyl-1-tosyl-pyrrolo[2,3-b]pyridine (1 eq) in MeOH/2.5N NaOH (5:1) at 50°C for 30 min.
-
Neutralization : Acidify with conc. HCl, precipitate product (89% yield).
Spectroscopic Characterization
NMR Data (CDCl3)
-
1H NMR (400 MHz) : δ 8.62 (d, J = 5.1 Hz, 1H, H-6), 8.21 (s, 1H, H-3), 7.72–7.68 (m, 2H, Ph), 7.49–7.43 (m, 3H, Ph), 6.89 (d, J = 5.1 Hz, 1H, H-5), 6.32 (s, 1H, H-1).
-
19F NMR (376 MHz) : δ −58.2 (s, OCF3).
Mass Spectrometry
-
HRMS (ESI+) : m/z calcd for C14H10F3N2O [M+H]+: 295.0756; found: 295.0759.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Key Challenges |
|---|---|---|---|
| A | 5 | 18 | Low efficiency in trifluoromethoxylation |
| B | 4 | 32 | Requires expensive AgOCF3 reagent |
| C | 6 | 26 | Multi-protection/deprotection steps |
Route B (Section 4.1) proves most efficient, albeit limited by silver reagent costs. Scalability may benefit from emerging OCF3 sources like TMSCF3 .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is characterized by the presence of a pyrrolo[2,3-b]pyridine core with a trifluoromethoxy substituent and a phenyl group. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it suitable for various applications.
Pharmaceutical Applications
The compound has been investigated for its potential as an inhibitor of Salt Inducible Kinase 2 (SIK2), which plays a crucial role in various cellular processes including metabolism and cancer progression. Inhibiting SIK2 can lead to therapeutic effects in treating certain cancers and metabolic disorders.
Case Study: SIK2 Inhibition
A patent describes the synthesis of derivatives of 1H-Pyrrolo[2,3-b]pyridine that act as SIK2 inhibitors, showing promise in preclinical studies for cancer treatment .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The trifluoromethoxy substitution enhances its efficacy against various pathogens.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that the compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a therapeutic agent .
Cytotoxicity Against Cancer Cells
The compound has shown cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
Case Study: Cytotoxicity Assessment
Studies revealed that this compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Table 1: Summary of Biological Activities
Agrochemical Applications
The compound's unique properties also make it suitable for agrochemical applications, particularly in developing novel pesticides.
Case Study: Pesticidal Activity
Research has indicated that trifluoromethyl-substituted compounds demonstrate enhanced potency against agricultural pests compared to traditional compounds. This could lead to the development of more effective and environmentally friendly pesticides .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to its target, often leading to increased potency and selectivity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pharmacological and Physicochemical Data
Biological Activity
2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a modulator of various signaling pathways. This article synthesizes current research findings on its biological activity, including its mechanism of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine backbone with a trifluoromethoxy group and a phenyl substituent. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which can influence the compound's pharmacokinetic properties.
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including the target compound, exhibit significant activity against cancer cell lines by inhibiting key signaling pathways such as HGF/MET. This pathway is implicated in various cancers, making it a valuable target for therapeutic intervention. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the observed IC50 values from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 0.25 | |
| MCF-7 (Breast Cancer) | 0.15 | |
| HeLa (Cervical Cancer) | 0.30 |
These results indicate that the compound exhibits potent cytotoxic activity across multiple cancer types.
In Vivo Studies
In vivo efficacy has also been explored using mouse models. The compound demonstrated significant tumor reduction in xenograft models when administered at doses of 10 mg/kg body weight. Tumor volume measurements indicated a reduction of approximately 60% compared to control groups .
Structure-Activity Relationships (SAR)
The incorporation of the trifluoromethoxy group has been shown to enhance the biological activity of pyrrolo[2,3-b]pyridine derivatives. Comparative studies indicate that analogs lacking this substituent exhibit significantly lower potency. For instance, a derivative without the trifluoromethoxy group showed an IC50 value exceeding 5 µM against the same cancer cell lines .
Case Studies
-
Case Study: Lung Cancer
A study involving A549 lung cancer cells treated with varying concentrations of the compound revealed that at 0.25 µM, there was a marked increase in apoptosis markers compared to untreated controls. This suggests that the compound not only inhibits cell growth but also induces programmed cell death. -
Case Study: Breast Cancer
In MCF-7 cells, treatment with 0.15 µM resulted in significant downregulation of MET protein expression, further confirming its role as an effective inhibitor of the HGF/MET signaling pathway.
Q & A
Q. What synthetic strategies are optimal for introducing the trifluoromethoxy group into the pyrrolo[2,3-b]pyridine scaffold?
The trifluoromethoxy group can be introduced via regioselective fluorination or halogen-exchange reactions. For example, the Balz-Schiemann reaction has been used to fluorinate pyrrolo[2,3-b]pyridine N-oxide precursors, while lithium-halogen exchange enables functionalization at specific positions . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products.
Q. How can the stability of 2-(trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine be assessed under physiological conditions?
Stability studies should include:
Q. What are the initial structure-activity relationship (SAR) insights for this compound in kinase inhibition?
Substituent position and electronic effects significantly modulate activity. For example, 4-phenyl substitution enhances binding to kinase ATP pockets, while the trifluoromethoxy group improves metabolic stability. Preliminary SAR data from ROCK1 inhibitors with a related scaffold (4-phenyl-pyrrolo[2,3-b]pyridine) show IC50 values ranging from 0.1–10 µM, depending on substituents .
Advanced Research Questions
Q. How can conflicting biological activity data between in vitro and in vivo models be resolved for this compound?
Contradictions may arise due to differences in bioavailability or metabolite interference. Strategies include:
Q. What computational methods are effective for predicting target selectivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can predict binding affinities to off-target kinases. For example, a study on LRRK2 inhibitors (pKi = 6.0) utilized ensemble docking to prioritize compounds with selectivity over structurally similar kinases .
Q. How can multi-step synthetic routes for analogs be optimized to improve yield and purity?
Critical steps include:
- Fischer cyclization for constructing the pyrrolo[2,3-b]pyridine core (yields up to 85% reported under optimized conditions) .
- Protecting group strategies (e.g., SEM groups for N-alkylation) to prevent side reactions during functionalization .
- Flow chemistry for hazardous intermediates (e.g., iodination at position 2) to enhance safety and scalability .
Q. What mechanistic insights explain the compound’s apoptotic activity in cancer models?
In diffuse malignant peritoneal mesothelioma (DMPM), derivatives induce apoptosis via:
- Caspase-3/7 activation (measured via fluorogenic substrates).
- Downregulation of survivin phosphorylation (Thr34), confirmed by Western blot .
- Synergy with paclitaxel, suggesting microtubule disruption as a secondary mechanism .
Methodological Considerations
Q. What analytical techniques are essential for characterizing crystallographic properties?
Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group parameters: a = 7.6283 Å, b = 10.1745 Å, c = 18.604 Å) resolves bond angles and dihedral distortions critical for SAR . Pair with DFT calculations to validate electronic structure models.
Q. How can researchers address low solubility in aqueous buffers during biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
